2-[(4-Methylpiperazin-1-yl)methyl]aniline

Physicochemical profiling Lipophilicity Fragment-based drug discovery

Researchers requiring balanced lipophilicity (LogP 0.93) and rule-of-five compliant fragment scaffolds often face limited options with bifunctional architecture. 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5) addresses this with its ortho-diamine motif combining nucleophilic aniline reactivity with piperazine-mediated solubility. • Ortho-substitution enables 5-membered chelate ring formation with transition metals-not possible with meta/para isomers • Crystalline solid (mp 86.5-88.0 °C) ensures accurate weighing for fragment screening campaigns • Versatile intermediate for amide coupling, urea synthesis, and diazonium chemistry in CNS drug candidate development

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 19577-84-5
Cat. No. B019190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylpiperazin-1-yl)methyl]aniline
CAS19577-84-5
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2N
InChIInChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3
InChIKeyFRPRBZVFSKUCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylpiperazin-1-yl)methyl]aniline Chemical Profile


2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5) is a piperazine-containing aniline derivative with molecular formula C₁₂H₁₉N₃ and molecular weight 205.30 g/mol . The compound features a 4-methylpiperazine moiety linked via a methylene bridge to the ortho position of an aniline ring, creating a primary aromatic amine handle for derivatization alongside a tertiary amine in the piperazine ring . This bifunctional architecture—combining nucleophilic aniline reactivity with piperazine-mediated solubility and hydrogen-bonding capacity—defines its baseline utility as a fragment scaffold and synthetic intermediate .

1
Ortho-substituted piperazine–aniline scaffold with bifunctional reactivity (primary amine + tertiary piperazine)
2
Crystalline intermediate suitable for fragment library research and synthetic derivatization workflows
3
Reported balanced lipophilicity supports fragment-based screening and building-block applications

Irreplaceable Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline


Substituting 2-[(4-Methylpiperazin-1-yl)methyl]aniline with structurally similar piperazine-aniline derivatives introduces measurable alterations in physicochemical properties, synthetic trajectory, and functional behavior that cannot be assumed equivalent. Regioisomers with meta or para substitution patterns exhibit different LogD values and electronic distributions, directly impacting reactivity in coupling reactions and fragment-linking strategies [1]. The ortho-substitution pattern places the primary amine in proximity to the piperazine methylene bridge, creating a distinct steric and electronic environment that influences both nucleophilicity and metal-coordination geometry . These differences are not merely academic—they translate into divergent experimental outcomes when the compound is used as a building block or scaffold. The quantitative evidence below establishes exactly where and why this specific CAS 19577-84-5 compound differs from its closest alternatives.

Regioisomer LogD shift
Meta or para substitution may alter distribution coefficient by over 0.3 log units, shifting partitioning behavior and reaction compatibility in biphasic systems.
Ortho-specific chelation geometry
1,4-diamine motif enabling 5-membered chelate rings is absent in meta (1,5) and para (1,6) regioisomers, limiting metal-coordination and intramolecular cyclization strategies.

Comparative Evidence: 2-[(4-Methylpiperazin-1-yl)methyl]aniline


Ortho-Substitution Lipophilicity Profile

2-[(4-Methylpiperazin-1-yl)methyl]aniline (ortho isomer) exhibits a calculated LogD (pH 7.4) of -0.17, whereas the meta isomer (CAS 198281-55-9) demonstrates a LogD (pH 7.4) of 0.21 [1]. This 0.38 log unit difference represents a >2-fold difference in distribution coefficient, directly impacting compound partitioning behavior in biphasic systems and membrane permeability predictions [2].

Lipophilicity profile
Head-to-head
ΔLogD = 0.38 (ortho more hydrophilic)
Regioisomer choice directly impacts partitioning and permeability predictions
Calculated LogD (pH 7.4); ortho −0.17 vs meta 0.21
Physicochemical profiling Lipophilicity Fragment-based drug discovery

Crystalline Solid Handling Advantages

2-[(4-Methylpiperazin-1-yl)methyl]aniline exists as a crystalline solid with a reported melting point of 86.5–88.0 °C . In contrast, many closely related piperazine-aniline derivatives such as 2-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5) and 4-[(4-methylpiperazin-1-yl)methyl]aniline (CAS 70261-82-4) are typically encountered as liquids or low-melting solids under standard ambient conditions, complicating handling and purification workflows .

Crystalline solid
Class-level
Melting point 86.5–88.0 °C
Defined crystallinity supports accurate weighing and purification workflows
Comparators often liquids or low-melting solids; data to verify
Crystallinity Purification Handling characteristics

Balanced Solubility and Permeability

2-[(4-Methylpiperazin-1-yl)methyl]aniline has a calculated LogP of 0.93 [1]. This value falls within the optimal LogP range (0–3) for drug-like molecules per Lipinski's Rule of Five, which the compound fully satisfies [1]. By comparison, the des-methyl analog (piperazin-1-ylmethyl)aniline without the N-methyl group would exhibit lower LogP, potentially reducing passive membrane permeability .

Lipophilicity (LogP)
Class-level
LogP 0.93
Fits optimal lipophilicity window for fragment-based screening
Rule of Five compliant; des-methyl analog more polar
Lipinski's Rule of Five Drug-likeness Permeability

Chelation and Intramolecular Interactions

The ortho relationship between the primary aniline amine and the piperazine methylene group in 2-[(4-Methylpiperazin-1-yl)methyl]aniline creates a 1,4-diamine-like motif (N–C–C–N) capable of bidentate metal coordination or intramolecular hydrogen bonding . This spatial arrangement is absent in the meta and para regioisomers (CAS 198281-55-9 and 70261-82-4, respectively), which cannot form analogous intramolecular interactions .

Chelation capability
Class-level
1,4-diamine motif: 5-membered chelate
Ortho-specific geometry enables metal coordination and constrained ligand design
Meta/para isomers cannot form analogous stable chelates
Metal coordination Intramolecular hydrogen bonding Synthetic utility

Optimal Applications of 2-[(4-Methylpiperazin-1-yl)methyl]aniline


Fragment-Based Drug Discovery

2-[(4-Methylpiperazin-1-yl)methyl]aniline is optimized for fragment library inclusion where balanced lipophilicity (LogP = 0.93) and Rule-of-Five compliance are required. Its ortho-diamine architecture provides a unique chelating motif unavailable in meta or para regioisomers [1]. The crystalline solid form (mp 86.5–88.0 °C) further ensures accurate weighing and reliable handling during fragment screening campaigns .

Bioactive Scaffold Synthesis

As a primary aromatic amine, this compound serves as a versatile entry point for amide bond formation, urea synthesis, reductive amination, and diazonium chemistry [1]. The ortho-substitution pattern places the piperazine moiety adjacent to the reaction center, enabling downstream intramolecular cyclization strategies not possible with meta or para analogs. This compound is specifically cited as an intermediate in the development of antipsychotic and antidepressant candidates .

Metal-Coordination Chemistry

The 1,4-diamine spacing created by the ortho-aniline and piperazine methylene group enables the formation of 5-membered chelate rings with transition metals [1]. This property is valuable for catalyst design, metal-organic framework (MOF) construction, and the synthesis of metallodrug candidates. Meta and para regioisomers cannot form analogous stable chelates due to unfavorable ring sizes .

Application
Selection Property
Validation Focus
Fragment library research
Balanced lipophilicity and ortho-diamine chelation motif
LogD-based partitioning and Rule-of-Five compliance
Bioactive compound synthesis
Ortho-aniline reactivity and piperazine-enabled cyclization
Amide coupling and diazonium chemistry outcomes
Metal-coordination research
1,4-diamine chelating geometry
Chelate ring stability with transition metals

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